Bicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]heptane is a bicyclic organic compound with a unique structure characterized by two fused rings. This compound is notable for its rigid, three-dimensional framework, which makes it an interesting subject for various chemical studies and applications. The structure of this compound consists of a seven-membered ring fused with a three-membered ring, creating a stable and compact molecular geometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]heptane can be synthesized through several methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, double alkylation of cyclohexane 1,3-diesters with diiodomethane can be used to prepare this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids is one such method . This approach allows for the production of functionalized this compound derivatives that are relevant in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structure of the compound, which provides multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones and carboxylic acids, while reduction reactions can produce alcohols and alkanes. Substitution reactions typically result in the formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
Bicyclo[3.1.1]heptane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in medicinal chemistry, where it is employed as a bioisostere for meta-substituted arenes and pyridines . This substitution can improve the metabolic stability and lipophilicity of drug candidates .
In biology, this compound derivatives are studied for their potential as high-energy density compounds with low impact sensitivity . These properties make them suitable for applications in modern military and civil purposes. Additionally, the compound’s unique structure and reactivity are of interest in various theoretical and computational studies aimed at designing new materials with specific properties .
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane and its derivatives involves interactions with specific molecular targets and pathways. For example, when incorporated into drug molecules, this compound can mimic the spatial arrangement of meta-substituted benzenes, thereby affecting the binding affinity and activity of the drug . The rigid structure of this compound can also influence the overall conformation and stability of the drug molecule, leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane is often compared with other bicyclic compounds such as bicyclo[2.2.1]heptane and bicyclo[1.1.1]pentane. These compounds share similar structural features but differ in the size and arrangement of their rings. Bicyclo[2.2.1]heptane, for example, has a seven-membered ring fused with a two-membered ring, while bicyclo[1.1.1]pentane consists of three fused three-membered rings .
The uniqueness of this compound lies in its ability to serve as a bioisostere for meta-substituted arenes and pyridines, which is not commonly observed in other bicyclic compounds . This property makes it particularly valuable in medicinal chemistry and drug design.
List of Similar Compounds:- Bicyclo[2.2.1]heptane
- Bicyclo[1.1.1]pentane
- 3-Azathis compound
- This compound-2-methanol
Properties
IUPAC Name |
bicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-6-4-7(3-1)5-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOMMGQAMRXRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348536 |
Source
|
Record name | bicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286-34-0 |
Source
|
Record name | bicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.